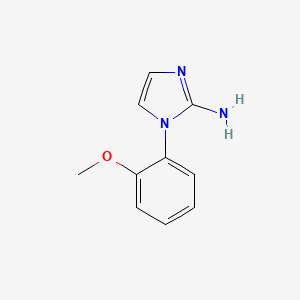

1-(2-Methoxyphenyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2-Methoxyphenyl)-1H-imidazol-2-amine” has been reported in the literature. For instance, the synthesis of piperazine derivatives, which are structurally similar, has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another study reported an improved route to urapidil, a drug used for the treatment of hypertension, from 1-(2-methoxyphenyl)piperazine and oxetane .Scientific Research Applications

Synthesis and Biological Activities : Imidazole derivatives, including those similar to 1-(2-Methoxyphenyl)-1H-imidazol-2-amine, have been synthesized and characterized for their biological activities. They exhibit significant antimicrobial and anticancer activities due to the presence of the imidazole ring, which is known for its biological and pharmaceutical importance (Ramanathan, 2017).

Corrosion Inhibition : Imidazole derivatives have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. Certain derivatives show high corrosion inhibition efficiency, providing insights into the use of these compounds in protecting metals against corrosion (Prashanth et al., 2021).

Chemosensor Applications : Some imidazole derivatives have been used as chemosensors for detecting amines. These compounds can change color in the presence of specific chemicals, indicating their potential use in chemical detection and sensing applications (Afandi et al., 2020).

Crystal Structure Analysis : The crystal structure of certain imidazole derivatives has been analyzed, providing valuable information about their molecular geometry and potential applications in various fields, including materials science (Simpson et al., 2012).

Anticancer Potential : Imidazole-based compounds are being explored for their potential in anticancer drug development. They show promise in inhibiting cancer cell growth and inducing apoptosis and cellular senescence (Sharma et al., 2014).

Nonlinear Optical (NLO) Properties : Some imidazole derivatives exhibit good nonlinear optical behavior, making them candidates for use in NLO devices. Their electronic and structural properties are studied using density functional theory (DFT) and other spectroscopic methods (Ulahannan et al., 2020).

Future Directions

The future research directions for “1-(2-Methoxyphenyl)-1H-imidazol-2-amine” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicine or other fields could be explored .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

The exact mode of action of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine is currently unknown. Related compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular signaling and function.

Biochemical Pathways

Related compounds have been found to affect glutathione metabolism , suggesting that this compound might have a similar effect.

Pharmacokinetics

Related compounds have been found to have a biexponential decline in blood concentrations, with a mean initial half-life of 36 minutes and a terminal half-life of 231 minutes . The total blood clearance was 158.3 ml/min, and the volume of distribution was 5.2 liters . These properties could potentially influence the bioavailability of this compound.

Result of Action

Related compounds have been found to induce changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . These changes suggest that this compound might have similar effects on cells.

Action Environment

It’s worth noting that the synthesis of related compounds has been found to be influenced by factors such as the choice of solvent and the presence of catalysts .

properties

IUPAC Name |

1-(2-methoxyphenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIPGDNIIRFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)